methyl 2-(2,2,2-trifluoroacetamido)benzoate
Description
Properties
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-17-8(15)6-4-2-3-5-7(6)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEDDHDBRSUZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,2,2-trifluoroacetamido)benzoate typically involves the reaction of methyl benzoate with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methyl benzoate and trifluoroacetic anhydride.
Catalyst: A suitable acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a less oxidized state, such as an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.
Scientific Research Applications
Anticancer Activity
Methyl 2-(2,2,2-trifluoroacetamido)benzoate has been investigated for its anticancer properties, particularly as a component in the design of dual inhibitors targeting BRAF and histone deacetylases (HDAC). These dual inhibitors are crucial in overcoming drug resistance often encountered in cancer treatments. The compound has shown effectiveness against melanoma and colon cancer cell lines harboring BRAF mutations, indicating its potential as part of a combination therapy strategy to enhance treatment efficacy and mitigate resistance .
Case Study:
- A study demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in BRAF-mutant cancer cell lines. The compound's structural modifications allowed it to effectively bind to the target sites, leading to enhanced therapeutic outcomes compared to standard treatments .
Inhibition of VEGFR-2
Another notable application involves the compound's role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis—the formation of new blood vessels from pre-existing ones. The modification of this compound has been shown to improve binding affinity to VEGFR-2 through strategic interactions at the allosteric binding site. This characteristic makes it a promising candidate for antiangiogenic therapies .
Binding Interaction Insights:
- The compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the VEGFR-2 binding site, which enhances its inhibitory potency. These interactions were validated through molecular docking studies that indicated a favorable energy-binding score .
Chemical Synthesis and Derivatives
The synthesis of this compound involves straightforward chemical reactions that can be adapted for large-scale production. The compound can be synthesized using trifluoroacetic anhydride in the presence of suitable solvents like dichloromethane (DCM), yielding high purity products suitable for further research applications .
Synthesis Overview:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Trifluoroacetic anhydride | DCM, rt | High |
| 2 | Methyl benzoate | DCM, rt | High |
Mechanism of Action
The mechanism by which methyl 2-(2,2,2-trifluoroacetamido)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzenecarboxylate ester moiety can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl 2-(2,2,2-trifluoroacetamido)benzoate exhibit variations in substituent placement, electronic effects, and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Analogs
Structural and Electronic Effects
- Substituent Position : The ortho-trifluoroacetamido group in the target compound enhances meta-selectivity in C–H borylation reactions due to steric and electronic directing effects . In contrast, the para-substituted analog (methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate) lacks this reactivity, as hydroxyl groups favor ortho/para electrophilic substitution .
- Electron-Withdrawing Groups: The trifluoroacetyl moiety reduces electron density on the aromatic ring, increasing resistance to oxidation compared to non-fluorinated analogs (e.g., methyl 2-acetamidobenzoate) .
Physicochemical Properties
| Property | This compound | Methyl 2-Hydroxy-4-(2,2,2-Trifluoroacetamido)benzoate | tert-Butyl 4-((2,2,2-Trifluoroacetamido)methyl)benzoate |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Soluble in THF, CDCl₃ | Limited (discontinued) | Soluble in DMSO, ethyl acetate |
| Stability | Stable under inert atmosphere | Hydrolytically sensitive (hydroxyl group) | Stable at room temperature |
Biological Activity
Methyl 2-(2,2,2-trifluoroacetamido)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a trifluoroacetamido group. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions. The molecular formula can be represented as:
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The mechanism involves inhibition of key inflammatory pathways, including those mediated by lipoxygenase enzymes. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines .
3. Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been documented. These interactions suggest that the compound may have applications in treating conditions characterized by excessive inflammation .
The biological activity of this compound is largely attributed to its structural features:
- Hydrogen Bonding: The trifluoroacetamido group can form hydrogen bonds with target enzymes or receptors.
- Lipophilicity: The trifluoromethyl substituent enhances the compound's ability to penetrate cellular membranes.
- Receptor Interaction: The compound may modulate receptor activity by interacting with specific binding sites on proteins involved in inflammation and microbial resistance.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focused on the biological activity of this compound:
Q & A
Q. What are the optimal synthetic conditions for methyl 2-(2,2,2-trifluoroacetamido)benzoate?
- Methodological Answer : A validated approach involves reacting 2-aminobenzoic acid derivatives with trifluoroacetylating agents under controlled conditions. For analogous compounds (e.g., ethyl 2-(2-ethoxy-2-oxoacetamido)benzoate), synthesis is achieved by dropwise addition of an acyl chloride (e.g., ethyl chlorooxoacetate) to a tetrahydrofuran (THF) solution of the amine at 273 K, followed by 2 hours of stirring. Post-reaction, the product is concentrated under vacuum, precipitated, and recrystallized from ethanol (yield: ~55%) . Adjustments for the trifluoroacetamido group may require substituting trifluoroacetic anhydride as the acylating agent.
Q. How can the compound be purified, and what are the critical parameters for recrystallization?
- Methodological Answer : Recrystallization from ethanol is effective for removing impurities. Key parameters include:
- Solvent Polarity : Ethanol balances solubility at elevated temperatures and low solubility at room temperature.
- Cooling Rate : Slow evaporation ensures well-formed crystals .
- Yield Optimization : Multiple recrystallization cycles improve purity but reduce yield (trade-off analysis recommended).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve proton environments (e.g., aromatic protons, trifluoroacetamido CF3 group) in deuterated solvents like DMSO-d6 or CDCl3 .
- FT-IR : Confirm amide C=O (1650–1700 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Waste Management : Segregate halogenated waste for professional disposal due to trifluoroacetamido’s environmental persistence .
Advanced Research Challenges
Q. How does the trifluoroacetamido group influence electronic and steric properties in reactions?
- Methodological Answer : The CF3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring and adjacent amide. This effect can be quantified via:
- Hammett Constants (σmeta for CF3 = 0.43) to predict substituent effects on reaction rates .
- X-ray Crystallography : Compare bond lengths and angles in derivatives (e.g., methyl 2-(4-chloro-3-fluorobenzoyl)benzoate) to assess steric hindrance .
Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., amide bond rotation) that may cause discrepancies between solution and solid-state structures .
- DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G* basis set) .
Q. What experimental strategies assess the compound’s biological activity?
- Methodological Answer :
- Enzyme Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- SAR Studies : Synthesize analogs (e.g., replacing CF3 with Cl or CH3) to correlate structure with activity .
Q. How to address discrepancies in reported solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP <1236> guidelines for solubility determination in buffered solutions (pH 1.2–7.4).
- HPLC Purity Checks : Confirm that solubility variations are not due to impurities (>95% purity threshold) .
Q. What methodologies evaluate stability under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
